Victoria Pure Blue BO (also known as Basic Blue 7), CAS 2390-60-5, is a cationic triarylmethane dye distinguished by its diphenylnaphthylmethane core. Unlike simpler triarylmethane derivatives, the inclusion of a naphthylamine group extends its π-conjugation, resulting in an absorption maximum of approximately 615–619 nm and exceptionally high molar absorptivity [1]. In industrial and laboratory procurement, this compound is primarily sourced for its strong electron-delocalization properties, which make it highly effective as a photosensitizer in UV-curable lithographic printing plates, a highly sensitive colorimetric reagent for trace metal quantification, and a high-affinity intercalating stain for nucleic acids [2]. Its robust carbocation stability in aqueous environments further ensures reliable performance and extended working times across diverse analytical and photochemical workflows [3].
Substituting Victoria Pure Blue BO with more common triarylmethane dyes, such as Malachite Green or Crystal Violet, often compromises assay sensitivity, formulation stability, and photochemical efficiency. The structural addition of the naphthylamine group in Victoria Pure Blue BO significantly alters its steric hindrance and electron distribution, granting it a higher pKh value (2.16) and superior carbocation stability in aqueous solutions compared to Brilliant Green or Malachite Green [1]. In spectrophotometric applications, simpler analogs fail to form ion-association complexes with the same high molar absorptivity, drastically reducing the limit of detection for trace metals[2]. Furthermore, in photopolymerization and lithographic plate manufacturing, generic dyes lack the specific absorption profile required to act as an efficient co-initiator at 380–405 nm, leading to slower crosslinking speeds and inferior development tolerance [3].
In the spectrophotometric determination of trace metals, Victoria Pure Blue BO demonstrates exceptional sensitivity through the formation of ion-association complexes. When reacted with [AgI2]-, the resulting complex achieves an apparent molar absorptivity of 7.25 × 10^4 L·mol^-1·cm^-1 at 574 nm, maintaining strict adherence to Beer's law across a 4–250 µg/L range [1]. This absorptivity significantly outperforms standard colorimetric baselines, enabling highly accurate trace silver quantification in environmental water samples with recoveries between 97.0% and 98.3% [1].
| Evidence Dimension | Apparent Molar Absorptivity (Silver-Iodide Complex) |
| Target Compound Data | 7.25 × 10^4 L·mol^-1·cm^-1 at 574 nm |
| Comparator Or Baseline | Standard colorimetric reagents (Cross-study baseline) |
| Quantified Difference | Enables linear quantification down to 4 µg/L without pre-concentration |
| Conditions | Buffer medium of H3PO4-NaH2PO4, measured at 574 nm |
Allows environmental testing laboratories to perform highly sensitive trace metal analysis using standard UV-Vis equipment, bypassing the need for expensive ICP-MS procurement.
The utility of triarylmethane dyes in aqueous workflows is often limited by the rate of carbinol formation, which causes premature decolorization. Kinetic studies on rate-equilibrium establish that Victoria Pure Blue BO possesses a pKh of 2.16 and exhibits a slower rate of nucleophilic attack by water molecules compared to simpler analogs [1]. The established stability order for dye carbocations places Victoria Pure Blue BO significantly higher than Brilliant Green and Malachite Green[2].
| Evidence Dimension | Carbocation Stability / Resistance to Carbinol Formation |
| Target Compound Data | Victoria Pure Blue BO (Higher stability, pKh = 2.16) |
| Comparator Or Baseline | Brilliant Green and Malachite Green |
| Quantified Difference | Slower rate of decolorization via water molecule attack |
| Conditions | Aqueous solution, spectrophotometric kinetic measurements |
Ensures extended working times and consistent optical density in aqueous formulations, reducing reagent waste and improving assay reproducibility.
In the formulation of photosensitive negative-working CTP (computer-to-plate) lithographic plates, Victoria Pure Blue BO acts as a critical co-initiator and photosensitizer. Formulations incorporating this dye alongside primary photoinitiators exhibit accelerated free radical crosslinking under 380–405 nm ultraviolet/visible laser imaging[1]. Compared to unsensitized baselines, this addition improves exposure light speed and broadens development tolerance for both on-press and off-press processes [1].
| Evidence Dimension | Photocrosslinking Efficiency at 380–405 nm |
| Target Compound Data | Formulation with Victoria Pure Blue BO |
| Comparator Or Baseline | Unsensitized photoinitiator baseline |
| Quantified Difference | Faster exposure light speed and higher development tolerance |
| Conditions | Negative-working CTP lithographic plate precursor, UV/Vis laser exposure |
Crucial for printing and materials manufacturers seeking to procure dyes that maximize throughput and environmental compatibility in modern CTP platemaking.
Victoria Pure Blue BO provides a highly sensitive, organic dye-based alternative for the visualization of DNA in gel electrophoresis. In direct application, the dye successfully detects down to 0.8–1.6 ng of λ DNA/HindIII markers in agarose gels and 0.4–0.8 ng of pUC18 DNA/MspI markers in polyacrylamide gels within 10 to 15 minutes[1]. This rapid binding and high fluorescence contrast rival or exceed the sensitivity of traditional, more hazardous intercalating agents [1].
| Evidence Dimension | DNA Detection Limit in Polyacrylamide Gels |
| Target Compound Data | 0.4–0.8 ng (pUC18 DNA/MspI markers) |
| Comparator Or Baseline | Standard organic DNA stains |
| Quantified Difference | Sub-nanogram detection achieved within 10 minutes |
| Conditions | Polyacrylamide gel electrophoresis, organic dye-based staining |
Provides life science laboratories with a fast, highly sensitive, and safer alternative to conventional DNA stains, streamlining post-electrophoresis workflows.
Directly supported by its exceptionally high molar absorptivity when forming ion-association complexes, Victoria Pure Blue BO is the right choice for environmental testing laboratories requiring sensitive quantification of metals like silver, cadmium, or gallium without the capital expense of ICP-MS equipment [1].
Leveraging its role as an efficient co-initiator at 380–405 nm, this compound is highly suited for manufacturers of negative-working CTP plates. It optimizes curing speeds and ensures high-tolerance development compatibility for both on-press and off-press systems [2].
Driven by its sub-nanogram DNA detection limits and rapid binding kinetics, Victoria Pure Blue BO serves as a safer, high-performance alternative to traditional intercalating dyes for nucleic acid visualization in routine electrophoresis workflows[3].
Due to its specific structural reactivity, the dye can be paired with UV radiation transorbers (such as IRGACURE 184) to undergo an irreversible mutation to a colorless state upon targeted UV exposure, making it ideal for security printing and temporary industrial marking applications [4].
Corrosive;Acute Toxic;Irritant;Environmental Hazard